molecular formula C8H16N2O B1321825 N-methyl-N-(piperidin-4-yl)acetamide CAS No. 83180-55-6

N-methyl-N-(piperidin-4-yl)acetamide

Cat. No.: B1321825
CAS No.: 83180-55-6
M. Wt: 156.23 g/mol
InChI Key: UGQXPTUMTGDBJJ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)acetamide is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(piperidin-4-yl)acetamide can be synthesized through several methods. One common route involves the reaction of piperidine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of piperidine attacks the carbonyl carbon of acetic anhydride, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-methyl-N-(piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-piperidinyl)acetamide hydrochloride: A similar compound with a hydrochloride salt form.

    N-phenyl-N-(4-piperidinyl)acetamide: Another derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

N-methyl-N-(piperidin-4-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQXPTUMTGDBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614327
Record name N-Methyl-N-(piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83180-55-6
Record name N-Methyl-N-(piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(acetyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (525 mg, 2.05 mmol) in AcOEt (5 ml) was added HCl 3N (4 ml). The reaction mixture was stirred at RT for 16 hrs. Solvent were removed under reduced pressure to gine the expected N-methyl-N-piperidin-4-yl-acetamide as its hydrochloride salt (395 mg, quant.).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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